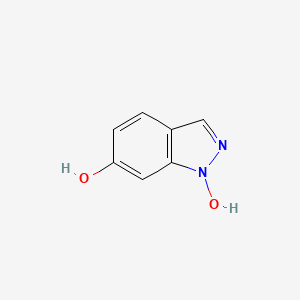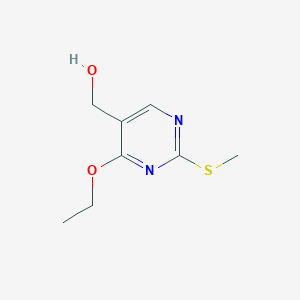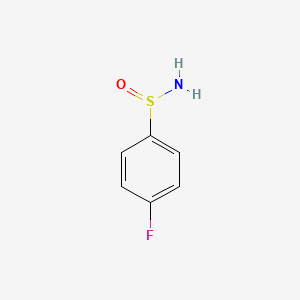
Isopropyl 4,4,4-trifluoro-3-(1H-indol-3-yl)butanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Isopropyl4,4,4-trifluoro-3-(1H-indol-3-yl)butanoate is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound is characterized by the presence of an indole ring, a trifluoromethyl group, and an isopropyl ester group, making it a unique and potentially valuable molecule for various applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of isopropyl4,4,4-trifluoro-3-(1H-indol-3-yl)butanoate typically involves the reaction of 4,4,4-trifluoro-3-(1H-indol-3-yl)butanoic acid with isopropyl alcohol in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions to ensure complete esterification. The reaction can be represented as follows:
4,4,4-trifluoro-3-(1H-indol-3-yl)butanoic acid+isopropyl alcoholcatalystisopropyl4,4,4-trifluoro-3-(1H-indol-3-yl)butanoate+water
Industrial Production Methods
In an industrial setting, the production of isopropyl4,4,4-trifluoro-3-(1H-indol-3-yl)butanoate may involve continuous flow reactors to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
Isopropyl4,4,4-trifluoro-3-(1H-indol-3-yl)butanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Wissenschaftliche Forschungsanwendungen
Isopropyl4,4,4-trifluoro-3-(1H-indol-3-yl)butanoate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antiviral, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of isopropyl4,4,4-trifluoro-3-(1H-indol-3-yl)butanoate involves its interaction with specific molecular targets and pathways. The indole ring can bind to various receptors and enzymes, modulating their activity. The trifluoromethyl group enhances the compound’s lipophilicity, improving its ability to cross cell membranes and interact with intracellular targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4,4,4-trifluoro-3-(1H-indol-3-yl)butanoic acid ethyl ester
- 4,4,4-trifluoro-3-(1H-indol-3-yl)butanoic acid methyl ester
- 4,4,4-trifluoro-3-(1H-indol-3-yl)butanoic acid propyl ester
Uniqueness
Isopropyl4,4,4-trifluoro-3-(1H-indol-3-yl)butanoate is unique due to its specific ester group, which can influence its chemical reactivity and biological activity. The isopropyl ester group may provide distinct pharmacokinetic properties compared to other esters, potentially enhancing its therapeutic potential.
Eigenschaften
Molekularformel |
C15H16F3NO2 |
|---|---|
Molekulargewicht |
299.29 g/mol |
IUPAC-Name |
propan-2-yl 4,4,4-trifluoro-3-(1H-indol-3-yl)butanoate |
InChI |
InChI=1S/C15H16F3NO2/c1-9(2)21-14(20)7-12(15(16,17)18)11-8-19-13-6-4-3-5-10(11)13/h3-6,8-9,12,19H,7H2,1-2H3 |
InChI-Schlüssel |
FIJOWYBXKKSBFX-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)OC(=O)CC(C1=CNC2=CC=CC=C21)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![4-[[(2R,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-[6-[(S)-[(2R,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methoxy]-5-[(3E)-penta-1,3-dien-3-yl]-2-phenylpyrimidin-4-yl]oxymethyl]-6-methoxyquinoline](/img/structure/B13110133.png)

![[1,2,3]Thiadiazolo[5,4-b]pyridin-7-amine](/img/structure/B13110137.png)


![7-Hydroxyfuro[3,4-b]pyridin-5(7H)-one](/img/structure/B13110151.png)



![Isoxazolo[3,4-d]pyrimidine](/img/structure/B13110167.png)

